Gomisin F

描述

See also: Schisandra chinensis fruit (part of).

属性

CAS 编号 |

62956-47-2 |

|---|---|

分子式 |

C28H34O9 |

分子量 |

514.6 g/mol |

IUPAC 名称 |

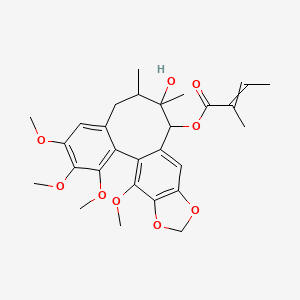

[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-19-23(36-13-35-19)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-18(31-5)22(32-6)24(20)33-7/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1 |

InChI 键 |

ZIBVHHLTJKYXEB-RZGKOBFOSA-N |

手性 SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]([C@]1(C)O)C)OC)OC)OC)OC)OCO3 |

规范 SMILES |

CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3 |

溶解度 |

not available |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Gomisin F

Gomisin F is a dibenzocyclooctadiene lignan, a class of natural products isolated from the fruits of Schisandra chinensis (Turcz.) Baill.[1][2][3]. This plant has a long history of use in traditional medicine, and its constituent lignans, including this compound, are subjects of scientific research for their potential biological activities[4]. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological context, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₄O₉ | [2][5] |

| Molecular Weight | 514.6 g/mol | [2][5] |

| CAS Number | 62956-47-2 | [2][5] |

| Purity | >98% (as determined by HPLC) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [3] |

| XLogP3-AA | 4.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 9 | [5] |

Experimental Protocols

The isolation and characterization of this compound involve multi-step procedures requiring precision and specific analytical techniques. The following sections detail the methodologies cited in the literature.

Isolation and Purification

This compound can be obtained from its natural source, the fruits of Schisandra chinensis, or produced in vitro through callus culture.

1. Extraction from Schisandra chinensis Fruits

This method involves solvent extraction and chromatographic separation to isolate this compound from the dried fruits of the plant.

-

Preparation of Plant Material : Dried fruits of Schisandra chinensis are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered plant material is subjected to extraction with a nonpolar solvent. One documented method utilizes petroleum ether to create a crude extract containing a mixture of lignans and other lipophilic compounds[1].

-

Chromatographic Separation : The crude petroleum ether extract is then subjected to column chromatography, typically on silica gel.

-

Elution : A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected systematically.

-

Fraction Analysis : Each fraction is analyzed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of this compound.

-

Purification : Fractions containing this compound are pooled and may require further purification steps, such as preparative HPLC, to achieve high purity (>98%)[2].

2. Production in Callus Culture

An alternative to extraction from the whole plant is the cultivation of Schisandra chinensis calluses in a controlled laboratory environment.

-

Callus Induction : Callus cultures are initiated from sterile explants (e.g., leaf or stem segments) of Schisandra chinensis.

-

Culture Medium : The optimal conditions for lignan production have been identified as a 1/2 Murashige and Skoog (MS) medium[3].

-

Hormone Supplementation : The medium is supplemented with plant hormones, specifically 0.05 mg/L Kinetin (Kin) and 0.2 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D), to promote callus growth and lignan synthesis[3].

-

Extraction : The cultured calluses are harvested, dried, and extracted with chloroform to obtain the lignan components, including Gomisin A and this compound[3]. Under these optimal conditions, the this compound content was reported to be approximately 0.04% of the callus dry weight[3].

-

Purification : Similar to the plant extraction method, the crude chloroform extract is then purified using chromatographic techniques to isolate this compound.

Structural Characterization and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used for both the qualitative and quantitative analysis of this compound. A purity of over 98% is typically confirmed using this method with a suitable column (e.g., C18) and mobile phase[2].

-

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound. For this compound, a precursor ion at m/z 537, corresponding to the sodium adduct [M+Na]⁺, has been reported[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed chemical structure of this compound. These techniques provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its complex dibenzocyclooctadiene skeleton and substituent groups.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups would be expected.

The following diagram illustrates a general workflow for the isolation and characterization of this compound.

References

- 1. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]

- 2. This compound | 62956-47-2 | MOLNOVA [molnova.com]

- 3. This compound | CAS:62956-47-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gomisin F and Related Lignans from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Gomisin F, a lignan found in Schisandra chinensis. Due to the limited availability of specific experimental data on this compound, this document also incorporates in-depth information on closely related and well-researched gomisins, including Gomisin A, C, J, L1, and N. This comparative approach offers valuable insights into the potential biological activities and mechanisms of action for this class of compounds.

Molecular Structure and Identification of this compound

This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. Lignans from this plant are recognized for a variety of pharmacological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 62956-47-2 |

| Molecular Formula | C₂₈H₃₄O₉ |

| Molecular Weight | 514.57 g/mol |

| IUPAC Name | [(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |

| Synonyms | UNII-M446924U1A |

| Source | Seeds of Schisandra chinensis (Turcz.) Baill. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Quantitative Data on the Biological Activity of Gomisin Analogs

The following tables summarize key quantitative findings for various gomisins, highlighting their potential therapeutic effects.

Table 2: Cytotoxic and Proliferative Effects of Gomisins on Cancer Cell Lines

| Compound | Cell Line(s) | Effect | IC₅₀ Value (µM) |

| Gomisin L1 | A2780, SKOV3 (Ovarian) | Inhibited cell viability | 21.92 ± 0.73, 55.05 ± 4.55 |

| Gomisin J | MCF7, MDA-MB-231 (Breast) | Suppressed proliferation and viability | <10 (low conc.), >30 (high conc.) |

| Gomisin A | SKOV3, A2780 (Ovarian) | Enhanced paclitaxel cytotoxicity | - |

Table 3: Anti-inflammatory and Other Biological Activities of Gomisins

| Compound | Target/Assay | Effect | IC₅₀ Value / Concentration |

| Gomisin C | fMLP-induced superoxide formation (rat neutrophils) | Inhibited respiratory burst | 21.5 ± 4.2 µg/mL |

| Gomisin J | Endothelium-intact rat aortic rings | Induced vasorelaxation | 1-30 µg/mL |

| Gomisin N | IL-1β-induced NO production (rat hepatocytes) | Reduced nitric oxide production | - |

| Gomisin C & G | Human CYP3A4 and CYP3A5 enzymes | Inhibited enzyme activity | - |

Experimental Protocols

This section details common methodologies used in the research of gomisins, providing a framework for experimental design.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies on Gomisin L1 and Gomisin A.[1][2]

-

Cell Seeding: Plate cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 0.8 x 10³ to 4 x 10⁵ cells per well and incubate for 24 hours.

-

Treatment: Add various concentrations of the gomisin compound to each well and culture for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader. The inhibition rate can be calculated as: (OD_control - OD_treated) / OD_control * 100%.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is based on the investigation of Gomisin L1-induced apoptosis.[1]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the gomisin compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) is determined based on the FITC and PI fluorescence.

Western Blot Analysis

This method is commonly used to detect changes in protein expression in response to gomisin treatment.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Gomisins have been shown to modulate several key signaling pathways involved in cell survival, inflammation, and oxidative stress.

Gomisin L1-Induced Apoptosis in Ovarian Cancer Cells

Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels, which is dependent on the activity of NADPH oxidase (NOX).[1][3]

Caption: Gomisin L1 signaling pathway in ovarian cancer cells.

Gomisin N Regulation of Inflammatory and Oxidative Stress Pathways

Gomisin N has demonstrated neuroprotective effects by modulating the GSK3β/Nrf2 signaling pathway to combat oxidative stress.[4] It also enhances TNF-α-induced apoptosis by inhibiting the pro-survival NF-κB and EGFR pathways.[5]

Caption: Dual regulatory roles of Gomisin N.

Gomisin J-Induced Vasorelaxation

Gomisin J induces endothelium-dependent vasorelaxation by activating endothelial nitric oxide synthase (eNOS) through a calcium- and PI3K/Akt-dependent mechanism.[6]

Caption: Mechanism of Gomisin J-induced vasorelaxation.

Conclusion

While specific research on this compound is limited, the available data on related gomisins from Schisandra chinensis reveal a class of compounds with significant therapeutic potential. These lignans exhibit a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects, mediated through the modulation of diverse signaling pathways. Further investigation into the specific properties and mechanisms of this compound is warranted to fully understand its potential as a pharmacological agent. The experimental protocols and pathway analyses presented in this guide provide a solid foundation for future research in this promising area of natural product drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin F from Schisandra chinensis: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gomisin F, a bioactive lignan found in Schisandra chinensis. The document details its natural sources, quantitative distribution within the plant, and a comprehensive protocol for its isolation and purification. Furthermore, a potential signaling pathway modulated by related compounds is illustrated to provide context for its mechanism of action.

Natural Sources of this compound

This compound is a dibenzocyclooctadiene lignan naturally occurring in plants of the Schisandraceae family. The primary and most well-documented source of this compound is the fruit of Schisandra chinensis , commonly known as the five-flavor berry.[1][2] While the fruits are the principal source, other parts of the S. chinensis plant, including the seeds, stems, leaves, and roots, also contain a variety of lignans, and their composition and concentration can vary.[3][4][5][6] Another reported plant source of this compound is Schisandra arisanensis.[2]

The concentration of lignans, including gomisins, in S. chinensis is influenced by factors such as the geographical origin, climatic conditions, and cultivation practices. The plant is primarily distributed in Northern China, including the provinces of Heilongjiang, Jilin, and Liaoning.

Quantitative Distribution of Lignans in Schisandra chinensis

While specific quantitative data for this compound across different plant parts is not extensively available in the reviewed literature, the analysis of other major lignans provides a valuable comparative context. The following table summarizes the content of several key lignans in various parts of Schisandra chinensis. It is important to note that the lignan profile and concentrations can differ significantly between the fruit, stem, leaf, and root of the plant.

| Lignan | Fruit (mg/g) | Stem (mg/g) | Leaf (mg/g) | Root (mg/g) |

| Schisandrol A | 0.833 | 0.082 | 0.051 | 0.165 |

| Gomisin D | 0.007 | 0.010 | 0.007 | 0.024 |

| Gomisin J | 0.030 | 0.003 | 0.002 | 0.004 |

| Schisandrol B | 0.046 | 0.017 | 0.012 | 0.158 |

| Angeloylgomisin H | 0.117 | 0.018 | 0.013 | 0.022 |

| Gomisin G | 0.038 | 0.006 | 0.004 | 0.012 |

| Schisantherin A | 0.035 | 0.007 | 0.005 | 0.017 |

| Schisandrin B | 0.032 | 0.006 | 0.004 | 0.013 |

| Schisandrin C | 0.016 | 0.003 | 0.002 | 0.008 |

Note: Data adapted from a study by Zhai et al. (2022). The absence of this compound in this table highlights the need for further targeted quantitative studies on this specific lignan.

Experimental Protocol: Isolation of this compound from Schisandra chinensis

The following protocol is a composite methodology based on the classical isolation of this compound and modern techniques applied to the separation of other lignans from Schisandra chinensis.

Plant Material and Extraction

-

Plant Material: Dried fruits of Schisandra chinensis are the recommended starting material.

-

Grinding: The dried fruits are ground into a coarse powder.

-

Extraction: The powdered material is extracted with petroleum ether at room temperature for several days. The solvent is then filtered and concentrated under reduced pressure to yield a crude extract. Alternatively, maceration with 80% aqueous ethanol can be employed for a broader extraction of lignans.

Chromatographic Separation and Purification

-

Initial Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used for elution, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a UV detector (254 nm). Fractions with similar TLC profiles are pooled.

-

-

Silver Nitrate-Impregnated Silica Gel Chromatography: Fractions containing this compound are further purified by chromatography on silica gel impregnated with silver nitrate. This technique is particularly effective for separating compounds with unsaturated bonds.

-

Stationary Phase: Silica gel impregnated with 10-20% silver nitrate.

-

Mobile Phase: A solvent system of n-hexane and acetone is used for elution.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC can be employed.

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of lignans.

-

Detection: UV detection at approximately 217 nm is effective for monitoring the elution of gomisins.

-

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for detailed structural analysis.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To observe the characteristic absorption maxima.

Visualizations: Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Representative Signaling Pathway: NF-κB Inhibition by Gomisins

While the specific molecular targets of this compound are not yet fully elucidated, several other gomisins from Schisandra chinensis have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][7][8] This pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the therapeutic effects of many natural products. The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by gomisins.

References

- 1. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 8. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of dibenzocyclooctadiene lignans: a technical guide for researchers.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the biosynthetic pathway of dibenzocyclooctadiene lignans is crucial for harnessing their therapeutic potential. This technical guide provides an in-depth exploration of the core biosynthetic pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex enzymatic steps.

Dibenzocyclooctadiene lignans, a class of natural products predominantly found in the Schisandraceae family, exhibit a wide range of biological activities, including hepatoprotective, antiviral, and anticancer properties. The unique and complex chemical structure of these molecules, exemplified by compounds like schisandrin and gomisin A, has long been a subject of intense research. Elucidating their biosynthesis is key to enabling biotechnological production and developing novel therapeutic agents.

The Core Biosynthetic Pathway: From Phenylalanine to the Dibenzocyclooctadiene Scaffold

The biosynthesis of dibenzocyclooctadiene lignans originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions converts phenylalanine into coniferyl alcohol, a key monolignol precursor. Two molecules of coniferyl alcohol then undergo stereospecific oxidative coupling to form pinoresinol, a reaction guided by dirigent proteins and catalyzed by laccases or peroxidases.

From pinoresinol, the pathway proceeds through a series of reductions and modifications to form the characteristic dibenzocyclooctadiene ring system. Key intermediates in this process include lariciresinol, secoisolariciresinol, and matairesinol. The final steps involve complex oxidative cyclizations and decorations of the scaffold, often catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the diverse array of bioactive dibenzocyclooctadiene lignans.

A critical juncture in the pathway is the stereoselective reduction of pinoresinol. In Schisandra chinensis, multiple pinoresinol-lariciresinol reductases (PLRs) have been identified. For instance, ScPLR2 exclusively catalyzes the conversion of (+)-pinoresinol to (+)-lariciresinol, while ScPLR3, ScPLR4, and ScPLR5 can utilize both pinoresinol and lariciresinol as substrates to produce lariciresinol and secoisolariciresinol, respectively[1]. This highlights the enzymatic diversity that contributes to the variety of lignan structures.

The subsequent conversion of secoisolariciresinol to matairesinol and the final cyclization to the dibenzocyclooctadiene ring are mediated by a suite of enzymes, including specific cytochrome P450s like those from the CYP719A family, which have been implicated in these crucial steps.

Quantitative Insights into the Pathway

While a complete quantitative understanding of the entire pathway is still under investigation, studies have begun to quantify the accumulation of key lignans and their precursors in various plant tissues and in vitro cultures. This data is essential for optimizing production strategies.

Table 1: Concentration of Dibenzocyclooctadiene Lignans and Precursors in Schisandra chinensis

| Compound | Plant Part/Culture | Concentration (mg/100g DW) | Reference |

| Schisandrin | Berries | 166.8 | [2] |

| γ-Schisandrin | Berries | 96.2 | [2] |

| Gomisin A | Berries | 72.4 | [2] |

| Angeloylgomisin H | Berries | 71.6 | [2] |

| Schisantherin B | Berries | 56.8 | [2] |

| Total Lignans | Berries | 646.0 | [2] |

| Total Lignans | Leaves | 240.7 | [2] |

| Secoisolariciresinol | Various Foods | 4-10 µ g/100g (LOD) | [3] |

| Matairesinol | Various Foods | 4-10 µ g/100g (LOD) | [3] |

DW: Dry Weight, LOD: Limit of Detection

Enzyme kinetic data, such as the Michaelis constant (Km) and catalytic rate constant (kcat), are critical for understanding enzyme efficiency and for metabolic engineering efforts. While specific kinetic parameters for all enzymes in the dibenzocyclooctadiene lignan pathway are not yet fully elucidated, studies on related enzymes provide valuable benchmarks. For example, a pinoresinol reductase from Sphingobium sp. strain SYK-6 showed a specific activity of 46 ± 3 U/mg towards (±)-pinoresinol[4]. Further research is needed to determine the kinetic properties of the specific enzymes from Schisandra species.

Experimental Protocols

The elucidation of the dibenzocyclooctadiene lignan biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of Cytochrome P450 Enzymes in Nicotiana benthamiana

This protocol is adapted for the transient expression of putative biosynthetic genes, such as CYPs, to characterize their function.

1. Vector Construction:

-

The full-length cDNA of the candidate gene (e.g., a CYP719A family member) is cloned into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium tumefaciens Transformation:

-

The expression vector is transformed into Agrobacterium tumefaciens strain GV3101 by electroporation.

-

A helper plasmid encoding the p19 silencing suppressor is co-transformed to enhance protein expression[5].

3. Infiltration of N. benthamiana:

-

Agrobacterium cultures are grown overnight in YEB medium with appropriate antibiotics.

-

Cells are harvested by centrifugation and resuspended in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0[5][6].

-

The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

4. Substrate Feeding and Metabolite Extraction:

-

2-3 days post-infiltration, a solution of the putative substrate (e.g., matairesinol) is infiltrated into the same leaves.

-

After an incubation period of 24-48 hours, the infiltrated leaf tissue is harvested, frozen in liquid nitrogen, and ground to a fine powder.

-

Metabolites are extracted with 80% methanol or another suitable solvent mixture[7].

5. Product Analysis:

-

The extract is analyzed by HPLC-DAD-ESI-MS/MS to identify and quantify the enzymatic product.

Protocol 2: Lignan Extraction and Quantification by HPLC-DAD-ESI-MS/MS

This protocol provides a general framework for the analysis of lignans from plant material.

1. Sample Preparation:

-

Plant material (e.g., leaves, stems, fruits) is freeze-dried and ground into a fine powder.

2. Extraction:

-

A known amount of the powdered sample (e.g., 100 mg) is extracted with a suitable solvent, such as 80% methanol, often using ultrasonication to improve efficiency[7].

-

The extraction is typically performed at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 60 minutes)[7].

-

The mixture is centrifuged, and the supernatant is collected.

3. Hydrolysis (Optional):

-

To quantify total lignans (including glycosides), an enzymatic hydrolysis step using β-glucosidase can be included to release the aglycones.

4. HPLC-DAD-ESI-MS/MS Analysis:

-

The extracted sample is filtered through a 0.22 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

DAD Detection: Wavelengths are monitored according to the UV absorbance maxima of the target lignans (e.g., 230-280 nm).

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in negative mode for phenolic compounds.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each target lignan.

-

Table 2: Example MRM Transitions for Lignan Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Pinoresinol | 357.1 | 151.1, 135.1 |

| Lariciresinol | 359.1 | 165.1, 151.1 |

| Secoisolariciresinol | 361.2 | 165.1, 137.1 |

| Matairesinol | 357.1 | 312.1, 151.1 |

| Schisandrin | 432.2 | 417.2, 385.2 |

| Gomisin A | 416.2 | 401.2, 369.2 |

Note: Specific MRM transitions should be optimized for the instrument used.

Protocol 3: General Enzyme Assay for Laccase Activity

Laccases are involved in the initial oxidative coupling of monolignols. Their activity can be measured spectrophotometrically using a variety of substrates.

1. Reagents:

-

Buffer: 100 mM sodium acetate buffer, pH 5.0.

-

Substrate: 10 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) stock solution in water.

-

Enzyme Extract: A partially purified protein extract from the plant tissue of interest.

2. Assay Procedure:

-

In a 1 mL cuvette, combine 880 µL of acetate buffer and 100 µL of ABTS stock solution.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding 20 µL of the enzyme extract.

-

Monitor the increase in absorbance at 420 nm for 5 minutes, recording the reading every 30 seconds. The molar extinction coefficient for the oxidized ABTS radical is 36,000 M⁻¹cm⁻¹.

3. Calculation of Activity:

-

Enzyme activity (U/mL) = (ΔA₄₂₀/min * Total Assay Volume (mL)) / (Molar Extinction Coefficient * Enzyme Volume (mL) * Light Path (cm))

-

One unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.

Future Directions and Conclusion

The biosynthesis of dibenzocyclooctadiene lignans is a complex and fascinating area of plant natural product chemistry. While significant progress has been made in identifying the core pathway and some of the key enzymes, many questions remain. Future research should focus on:

-

Complete Elucidation of the Pathway: Identifying and characterizing all the enzymes involved in the later, more complex steps of scaffold decoration.

-

Quantitative Modeling: Developing kinetic models of the pathway to understand flux control and identify bottlenecks for metabolic engineering.

-

Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of key enzymes to produce novel lignan analogues with enhanced therapeutic properties.

-

Synthetic Biology Approaches: Reconstituting the entire biosynthetic pathway in a microbial host for sustainable and scalable production.

This technical guide provides a solid foundation for researchers entering this exciting field. By applying the detailed protocols and building upon the existing knowledge, the scientific community can unlock the full potential of these remarkable natural products for the benefit of human health.

References

- 1. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of pinoresinol reductase genes in sphingomonads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chin… [ouci.dntb.gov.ua]

- 7. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

Spectroscopic Analysis of Gomisin F: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Gomisin F, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. The guide focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting key quantitative findings in structured tables and detailing the experimental protocols for data acquisition.

Introduction to this compound and Spectroscopic Analysis

This compound is a bioactive lignan found in the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. The structural elucidation of such natural products is heavily reliant on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the compound's molecular weight and fragmentation patterns, confirming its elemental composition and structural motifs. This guide delves into the specific spectroscopic data that defines the structure of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry is a cornerstone in the identification of natural products. For this compound, Electrospray Ionization (ESI) is a commonly employed technique, often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation patterns.

Data Presentation: LC-MS/MS of this compound

The following table summarizes the experimental liquid chromatography-mass spectrometry (LC-MS) data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₃₄O₉ | [1] |

| Molecular Weight | 514.56 g/mol | [1] |

| Ionization Mode | ESI, Positive | [1] |

| Precursor Ion | [M+Na]⁺ | [1] |

| Precursor m/z | 537 | [1] |

Table 1: Key Mass Spectrometry Parameters for this compound.

The fragmentation of the precursor ion provides valuable structural information. The table below lists the most abundant fragment ions observed in the MS/MS spectrum of this compound.

| Fragment Ion (m/z) | Relative Abundance |

| 537 | 100% |

| 491 | 100% |

| 476 | 70% |

| 515 | 20% |

Table 2: Top 5 Peaks in the MS/MS Spectrum of the [M+Na]⁺ Adduct of this compound[1].

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is indispensable for the complete structural assignment of complex organic molecules like this compound. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Experimental Protocols

The following sections describe standardized methodologies for acquiring high-quality NMR and MS data for dibenzocyclooctadiene lignans like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for the NMR analysis of a purified lignan sample is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should ideally not have signals that overlap with key analyte resonances.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The data is typically processed with a line broadening of 0.3 Hz.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy:

-

To unambiguously assign the structure, a suite of 2D NMR experiments is typically performed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

-

Mass Spectrometry (MS)

The following outlines a general procedure for the analysis of this compound using LC-MS/MS:

-

Sample Preparation:

-

Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

-

-

Liquid Chromatography (LC):

-

Employ a reversed-phase C18 column for chromatographic separation.

-

A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of an additive like formic acid (0.1%) to improve ionization.

-

The gradient can be programmed, for example, from 10% B to 90% B over 20-30 minutes, to ensure good separation from any impurities.

-

-

Mass Spectrometry (MS):

-

The LC eluent is introduced into an electrospray ionization (ESI) source.

-

Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like sodium ([M+Na]⁺).

-

Perform a full scan MS experiment to determine the m/z of the molecular ion.

-

For MS/MS analysis, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

The fragment ion spectrum is then recorded, providing characteristic fingerprints for structural confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

- 1. deepdyve.com [deepdyve.com]

- 2. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]

An In-depth Technical Guide to the Solubility of Gomisin F in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Gomisin F, a lignan found in Schisandra chinensis, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in the study and development of this compound for various applications.

Core Data Presentation: this compound Solubility

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and qualitative descriptions, the following table summarizes the known solubility characteristics of this compound. For comparative purposes, solubility data for the related lignans, Gomisin A and Gomisin O, are also included where available.

| Solvent | This compound | Gomisin A | Gomisin O |

| Dimethyl Sulfoxide (DMSO) | ~5.15 mg/mL (Calculated from 10 mM solution)[1] | 20 mg/mL | 50 mg/mL |

| Chloroform | Soluble[2] | - | Soluble |

| Dichloromethane | Soluble[2] | - | Soluble |

| Ethyl Acetate | Soluble[2] | - | Soluble |

| Acetone | Soluble[2] | - | Soluble |

| Methanol | - | - | Soluble |

Note: The quantitative solubility of this compound in DMSO is an approximation derived from a commercially available 10 mM solution.[1] Qualitative data indicates solubility, but the exact limits in chloroform, dichloromethane, ethyl acetate, and acetone have not been specified in the reviewed literature.

Experimental Protocols: Determining Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected organic solvent (e.g., DMSO, ethanol, etc.)

-

Sealed, temperature-controlled containers (e.g., glass vials or flasks)

-

Agitation equipment (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the container at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample to pellet the excess solid.

-

Carefully collect the supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as HPLC.

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Below is a generalized workflow for this experimental process.

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathways Involving Gomisins

Several studies have investigated the effects of various gomisins on intracellular signaling pathways, highlighting their potential therapeutic applications. The following diagrams illustrate some of the key pathways modulated by these compounds.

Wnt/β-Catenin Signaling Pathway and its Inhibition by Gomisin M2

Gomisin M2 has been shown to inhibit the proliferation of breast cancer stem cells by downregulating the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt pathway and the points of intervention by Gomisin M2.

Inhibition of the Wnt/β-catenin signaling pathway by Gomisin M2.

Interconnected Pro-inflammatory and Survival Pathways Modulated by Gomisins

Gomisin N has been reported to enhance TNF-α-induced apoptosis by inhibiting the NF-κB and EGFR survival pathways. Furthermore, other gomisins have been shown to modulate MAPK/ERK and PI3K/Akt signaling, which are often interconnected with the NF-κB and EGFR pathways in regulating cell survival and inflammation.

References

Initial Pharmacological Screening of Gomisin F: A Technical Overview and Methodological Framework

Therefore, this technical guide will provide a representative framework for the initial pharmacological screening of a dibenzocyclooctadiene lignan like Gomisin F, based on the extensive research conducted on its close structural analogs, primarily Gomisin L1 and Gomisin N. This document is intended for researchers, scientists, and drug development professionals to illustrate the common experimental approaches and expected data presentation for this class of compounds.

Anticancer Activity Screening

A primary focus of pharmacological screening for novel lignans is the evaluation of their cytotoxic and apoptotic effects on cancer cell lines. The methodologies and findings for Gomisin L1 in human ovarian cancer cells serve as an excellent template for this process.[1][2][3]

Data Presentation: Cytotoxicity of Gomisin Analogs

Quantitative data from cytotoxicity assays are typically presented in a tabular format to facilitate comparison of the compound's potency across different cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Gomisin L1 | A2780 (Ovarian Cancer) | MTT | 21.92 ± 0.73 | [1] |

| Gomisin L1 | SKOV3 (Ovarian Cancer) | MTT | 55.05 ± 4.55 | [1] |

| Gomisin L1 | HL-60 (Leukemia) | - | 82.02 | [1] |

| Gomisin L1 | HeLa (Cervical Cancer) | - | 166.19 | [1] |

| Gomisin M2 | MDA-MB-231 (Breast Cancer) | - | ~60 | [4] |

| Gomisin M2 | HCC1806 (Breast Cancer) | - | ~57 | [4] |

| Gomisin A | GH3 (Pituitary) | INa Inhibition (peak) | 6.2 | [5] |

| Gomisin A | GH3 (Pituitary) | INa Inhibition (end-pulse) | 0.73 | [5] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., A2780, SKOV3) are seeded in a 96-well plate at a specific density (e.g., 0.8 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, typically ranging from 3 µM to 100 µM) for a specified duration, such as 48 hours.

-

MTT Incubation: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated at 37°C for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The culture medium is removed, and a solvent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Flow cytometry is employed to quantify the extent of apoptosis induced by the test compound.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at various concentrations for 24 to 48 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The resulting data allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+). The percentage of cells in the sub-G1 phase, indicative of apoptotic DNA fragmentation, can also be quantified.[2]

Visualization: Proposed Signaling Pathway for Gomisin-Induced Apoptosis

Based on studies of Gomisin L1, a proposed mechanism for apoptosis induction involves the generation of reactive oxygen species (ROS) via NADPH oxidase (NOX).[1][3]

References

- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Gomisin F: A Preliminary Technical Guide to Putative Mechanisms of Action Based on Dibenzocyclooctadiene Lignan Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin F is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] While a significant body of research exists for other lignans in the Gomisin family (such as Gomisins A, J, M2, and N), dedicated preliminary studies on the specific mechanism of action of this compound are notably scarce in current scientific literature.

This technical guide serves as a preliminary resource for researchers by summarizing the well-documented biological activities and molecular mechanisms of structurally similar Gomisins. By examining these analogs, we can construct a foundational, hypothesis-driven framework to guide future investigation into the therapeutic potential of this compound. The data presented herein is derived from studies on Gomisin analogs and should be interpreted as a predictive starting point for dedicated this compound research.

Putative Anti-Cancer Activity

Extensive research into Gomisin J, L1, and M2 has revealed potent anti-cancer activities, primarily through the induction of programmed cell death (apoptosis and necroptosis) and the inhibition of cancer cell proliferation.[3][4][5] It is plausible that this compound shares similar cytotoxic capabilities against various cancer cell lines.

Induction of Apoptosis and Necroptosis

Gomisin analogs have been shown to trigger both apoptosis (caspase-dependent cell death) and necroptosis (a programmed form of necrosis), particularly in apoptosis-resistant cancer cells.[3][6] Gomisin J, for instance, demonstrates a strong cytotoxic effect on breast cancer cell lines (MCF7 and MDA-MB-231) by inducing both apoptotic and necroptotic pathways.[6][7] Similarly, Gomisin L1 induces apoptosis in ovarian cancer cells (A2780 and SKOV3) by increasing intracellular Reactive Oxygen Species (ROS).[4][8]

Data Presentation: Cytotoxicity of Gomisin Analogs

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Duration | Reference |

| Gomisin J | MCF7 (Breast Cancer) | Cell Viability | <10 µg/mL (suppressed proliferation) | 72h | [6][7] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | <10 µg/mL (suppressed proliferation) | 72h | [6][7] | |

| Gomisin L1 | A2780 (Ovarian Cancer) | MTT Assay | 21.92 ± 0.73 µM | 48h | [4] |

| SKOV3 (Ovarian Cancer) | MTT Assay | 55.05 ± 4.55 µM | 48h | [4] | |

| Gomisin M2 | MDA-MB-231 (Breast Cancer) | Alamar Blue Assay | 60 µM | 48h | [5] |

| HCC1806 (Breast Cancer) | Alamar Blue Assay | 57 µM | 48h | [5] | |

| MCF10A (Non-cancerous) | Alamar Blue Assay | 85 µM | 48h | [5] |

Key Signaling Pathways in Cancer

Several key signaling pathways are modulated by Gomisin analogs, leading to their anti-cancer effects.

-

ROS-Mediated Apoptosis: Gomisin L1 has been shown to induce apoptosis by increasing intracellular ROS levels via the regulation of NADPH Oxidase (NOX).[4][8] This surge in ROS triggers downstream apoptotic events.

-

Wnt/β-catenin Pathway: Gomisin M2 inhibits the proliferation of breast cancer stem cells by downregulating the Wnt/β-catenin self-renewal pathway. It achieves this by decreasing levels of CyclinD1 and β-catenin while upregulating GSK3-β.[5]

-

NF-κB and EGFR Survival Pathways: Gomisin N enhances TNF-α-induced apoptosis in HeLa cells by suppressing the pro-survival NF-κB and EGFR signaling pathways.[9]

-

Caspase Activation: The induction of apoptosis by Gomisin M2 is confirmed by the cleavage and activation of executioner proteins PARP and Caspase-3.[5]

Visualization: Putative Anti-Cancer Signaling

References

- 1. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]

- 5. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Gomisin F's Biological Activity: A Technical Overview of a Sparsely Studied Lignan

An in-depth analysis of early scientific literature reveals a significant scarcity of research focused specifically on the biological activities of Gomisin F, a lignan found in Schisandra chinensis. While numerous studies have explored the pharmacological potential of other gomisins, such as A, C, G, J, L1, M2, and N, this compound remains largely uncharacterized in early research. This guide summarizes the limited available information and provides context by briefly touching upon the well-documented activities of other related gomisin compounds.

Limited Evidence for this compound's Bioactivity

Initial investigations into the bioactive compounds of Schisandra chinensis have predominantly focused on the more abundant or pharmacologically active lignans. A thorough review of early literature did not yield specific studies detailing the anticancer, anti-inflammatory, or other biological effects of this compound. This suggests that in initial screenings, this compound may have exhibited less potent activity compared to its structural relatives, leading researchers to prioritize other compounds.

The most relevant, albeit limited, information comes from a study by Rybnikár et al., which focused on the cytotoxic activity of various Schisandra chinensis lignans.[1][2] This research identified and isolated a novel derivative, (-)-tigloyl-deangeloyl-gomisin F .[1][2] The study then proceeded to evaluate its cytotoxic effects.

Cytotoxicity of a this compound Derivative

The research by Rybnikár et al. provides the sole piece of early evidence related to the potential biological activity of a this compound derivative. The study evaluated the cytotoxicity of (-)-tigloyl-deangeloyl-gomisin F against two cell lines: the tobacco BY-2 cell line and the human colon cancer cell line LoVo.[1][2]

Unfortunately, the available abstracts of this study do not provide specific quantitative data, such as IC50 values, for (-)-tigloyl-deangeloyl-gomisin F. The research mentions that the lignans were tested at a concentration of 250 µM, both alone and in combination with the cytotoxic agent camptothecin, and also at various concentrations over 24, 48, and 72 hours.[2] However, the precise results for the this compound derivative are not detailed in the accessible literature.

Based on the available information, the cytotoxicity of (-)-tigloyl-deangeloyl-gomisin F was likely assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[2]

Cell Lines:

-

Nicotiana tabacum BY-2 (tobacco) cell line

-

LoVo (human colon adenocarcinoma) cell line

Treatment:

-

Cells were treated with various concentrations of the isolated lignans.

-

Incubation periods were 24, 48, and 72 hours.

-

In some experiments, lignans were tested at a concentration of 250 µM, both with and without the presence of 50 µM camptothecin to assess synergistic or antagonistic effects.[2]

Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is proportional to the number of viable cells.

The available literature on (-)-tigloyl-deangeloyl-gomisin F does not describe any specific signaling pathways that might be modulated by this compound. Research on other gomisins suggests a variety of mechanisms, but these cannot be directly attributed to this compound or its derivative without specific experimental evidence.

Context from Well-Studied Gomisins

To provide a broader context, it is pertinent to note the extensive research on other gomisin compounds, which have demonstrated a wide range of biological activities. For instance, Gomisin A has been shown to have hepatoprotective and antitumor effects.[3][4] Gomisin J has been investigated for its anticancer and neuroprotective properties.[1] Gomisin N has been noted for its anti-inflammatory and neuroprotective activities, with studies pointing to its role in modulating pathways like NF-κB and Nrf2. Furthermore, Gomisin L1 has been shown to induce apoptosis in cancer cells through the regulation of NADPH oxidase.

Experimental Workflow for Lignan Isolation and Cytotoxicity Screening

The general workflow for investigating the cytotoxic properties of lignans from Schisandra chinensis, as inferred from the study by Rybnikár et al. and other similar research, is outlined below.

References

- 1. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Assessment of Lignan Profiling and Biological Activities of Schisandra henryi Leaf and In Vitro PlantForm Bioreactor-Grown Culture Extracts [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

In Silico Prediction of Gomisin F Targets and Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin F, a lignan isolated from Schisandra chinensis, belongs to a class of compounds known for their diverse biological activities. However, the specific molecular targets of this compound and its binding affinities remain largely uncharacterized. This technical guide provides a comprehensive in silico workflow to predict the protein targets of this compound, estimate its binding affinity, and characterize its pharmacokinetic properties. By leveraging a combination of reverse docking, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently generate testable hypotheses, accelerating the drug discovery and development process for this promising natural product. This document outlines detailed experimental protocols and data presentation strategies to guide researchers in this endeavor.

Introduction

This compound is a dibenzocyclooctadiene lignan with a chemical formula of C28H34O9[1][2]. While several studies have explored the pharmacological effects of related gomisins, such as Gomisin A, G, and J, the specific molecular mechanisms of this compound are not well understood[3][4][5]. Computational approaches, or in silico methods, offer a rapid and cost-effective means to identify potential protein targets and predict binding affinities, thereby guiding further experimental validation.[6][7][8][9] This guide details a systematic in silico approach to elucidate the pharmacological profile of this compound.

The proposed workflow integrates several computational techniques:

-

Reverse Docking: To identify potential protein targets of this compound from a large database of protein structures.[10][11][12]

-

Molecular Docking: To predict the binding conformation and estimate the binding affinity of this compound to the identified targets.

-

Molecular Dynamics (MD) Simulations: To assess the stability of the this compound-protein complex and refine binding affinity predictions.

-

ADMET Prediction: To evaluate the drug-likeness of this compound by predicting its pharmacokinetic and toxicity profiles.[13][14][15][16][17]

Predicted Targets and Binding Affinity of Related Gomisins

While direct experimental data for this compound is limited, data from structurally similar gomisins can provide valuable insights into its potential biological activities and targets.

| Compound | Known/Predicted Targets | Biological Activity | Binding Affinity/Potency | Reference |

| Gomisin A | TNF, AKT1, STAT3, IL6, Keap-1/Nrf-2 | Anti-cancer, Anti-inflammatory | Binding Energy < -5 kcal/mol (Docking) | [18][19][20][21] |

| Gomisin C | NADPH oxidase, JAK2-STAT signaling | Inhibition of neutrophil respiratory burst, Anti-adipogenic | IC50 = 21.5 +/- 4.2 µg/ml (O2- formation) | [22] |

| Gomisin G | AKT, Cyclin D1, Sirt1/PGC-1α | Anti-cancer (Triple-Negative Breast Cancer), Improves muscle strength | - | [3][23] |

| Gomisin J | eNOS, AMPK, fetuin-A, NF-κB, Nrf2/HO-1 | Anti-hypertension, Regulates lipid metabolism, Anti-cancer | - | [4][24][25] |

| Gomisin N | PI3K-Akt, mTOR-ULK1 | Anti-liver cancer | - | [26] |

In Silico Prediction Workflow

The following diagram illustrates the proposed workflow for the in silico prediction of this compound targets and binding affinity.

Experimental Protocols

Reverse Docking Protocol

This protocol outlines the steps for identifying potential protein targets of this compound using a reverse docking approach.[10][11]

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format from a database like PubChem (CID: 51003489)[1].

-

Perform energy minimization of the ligand structure using a force field such as MMFF94.

-

-

Target Database Selection:

-

Utilize a comprehensive protein target database. Web-based servers like PharmMapper or databases such as the Protein Data Bank (PDB) are suitable.

-

-

Reverse Docking Simulation:

-

Submit the prepared this compound structure to the reverse docking server.

-

The server will screen the ligand against its library of protein structures and provide a ranked list of potential targets based on a scoring function that estimates binding affinity.

-

-

Hit List Analysis:

-

Analyze the list of potential targets. Prioritize targets that are known to be involved in signaling pathways modulated by other gomisins or are relevant to diseases where Schisandra chinensis has shown therapeutic effects.

-

Molecular Docking Protocol using AutoDock Vina

This protocol details the procedure for performing molecular docking of this compound with the high-ranking potential targets identified from reverse docking.[27][28][29][30]

-

Software and Data:

-

Software: AutoDock Vina, MGLTools, and a visualization software like PyMOL or Discovery Studio.

-

Input Files:

-

Prepared this compound structure (PDBQT format).

-

Prepared protein target structure (PDBQT format).

-

-

-

Protein and Ligand Preparation:

-

Protein:

-

Download the 3D structure of the target protein from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using MGLTools.

-

Save the prepared protein in PDBQT format.

-

-

Ligand (this compound):

-

Load the ligand structure into MGLTools.

-

Detect the root, set the number of rotatable bonds, and save as a PDBQT file.

-

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. This should encompass the putative binding site on the protein. The binding site can be predicted based on co-crystallized ligands or using binding site prediction tools.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

-

Run the AutoDock Vina simulation from the command line.

-

-

Results Analysis:

-

Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the docked poses.

-

Visualize the protein-ligand interactions of the best-scoring pose using PyMOL or Discovery Studio to identify key interacting residues.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the this compound-protein complex.[31][32][33][34][35]

-

System Preparation:

-

Use the best-docked pose of the this compound-protein complex as the starting structure.

-

Use a simulation package like GROMACS or AMBER.

-

Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., CHARMM36 for protein and CGenFF for the ligand).

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure the system reaches a stable state.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Binding Free Energy: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to obtain a more accurate estimation of the binding affinity.

-

-

ADMET Prediction Protocol

This protocol describes the use of web-based tools for predicting the ADMET properties of this compound.[13][14][15][16][17]

-

Tool Selection:

-

Utilize freely available web servers such as SwissADME or pkCSM.

-

-

Input:

-

Provide the SMILES string of this compound as input to the server.

-

-

Prediction and Analysis:

-

The server will compute various physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity profiles.

-

Analyze the results to assess the drug-likeness of this compound based on established rules (e.g., Lipinski's rule of five) and predict potential toxicity issues.

-

Potential Signaling Pathways of this compound

Based on the known targets of related gomisins, this compound may modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate these potential pathways.

Conclusion

This technical guide provides a robust in silico framework for the prediction of protein targets and binding affinities of this compound. By following the detailed protocols for reverse docking, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently generate valuable data to guide subsequent experimental validation. The elucidation of this compound's molecular targets and mechanisms of action will significantly contribute to the understanding of its therapeutic potential and accelerate its development as a novel therapeutic agent. The integration of these computational methods is a powerful strategy in modern drug discovery, enabling a more rational and targeted approach to natural product research.

References

- 1. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Product Description|this compound [sinophytochem.com]

- 3. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances and applications of binding affinity prediction methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]

- 8. Frontiers | Machine learning methods for protein-protein binding affinity prediction in protein design [frontiersin.org]

- 9. themoonlight.io [themoonlight.io]

- 10. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. ADMET Prediction | Rowan [rowansci.com]

- 17. ADMETlab 2.0 [admetmesh.scbdd.com]

- 18. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bioinformaticsreview.com [bioinformaticsreview.com]

- 28. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 29. youtube.com [youtube.com]

- 30. youtube.com [youtube.com]

- 31. benchchem.com [benchchem.com]

- 32. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 33. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 34. Protein-Ligand Complex [mdtutorials.com]

- 35. pubcompare.ai [pubcompare.ai]

Gomisin F: A Technical Deep Dive into its Traditional Use and Modern Scientific Validation

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Gomisin F is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill., a plant with a rich history in traditional herbal medicine. Known as Wu-Wei-Zi (five-flavor fruit) in Traditional Chinese Medicine (TCM), Omija in Korea, and Gomishi in Japan, the berries of S. chinensis have been utilized for centuries to treat a wide array of ailments. This technical guide provides an in-depth analysis of the traditional uses of S. chinensis, the modern scientific validation of these uses with a focus on the pharmacological activities of its constituent lignans, particularly this compound, and detailed experimental methodologies for its study. While traditional herbal medicine utilizes the whole fruit, modern research has delved into its individual bioactive compounds to understand their mechanisms of action, paving the way for evidence-based applications in contemporary drug discovery and development.

Traditional Use of Schisandra chinensis in Herbal Medicine

The fruit of Schisandra chinensis is a cornerstone of Traditional Chinese Medicine, where it is classified as an adaptogen, a substance that helps the body resist stressors of a physical, chemical, or biological nature. Its use is documented in ancient medical texts for a variety of therapeutic purposes.[1]

Primary Traditional Indications:

-

Respiratory Ailments: S. chinensis has been traditionally used to treat chronic cough, shortness of breath, and asthma.[2]

-

Gastrointestinal Disorders: It has been employed to address diarrhea and dysentery.

-

Hepatic and Renal Tonic: One of its most prominent traditional uses is as a tonic for the liver and kidneys, prescribed for conditions associated with liver damage and to improve kidney function.[3]

-

Nervous System and Cognitive Health: In TCM, Wu-Wei-Zi is used to calm the spirit, treat insomnia, and improve concentration and memory, functioning as a tonic for the brain.[2]

-

General Tonic and Astringent: It is also used to astringe sweat and essence, treating spontaneous sweating, night sweats, and seminal emissions.

While traditional medicine attributes these therapeutic effects to the whole fruit, modern scientific inquiry has identified the rich diversity of lignans within S. chinensis as the primary drivers of its pharmacological activity. This compound is one of these key bioactive lignans.[4]

Quantitative Analysis of Lignans in Schisandra chinensis

The concentration of bioactive lignans in S. chinensis can vary depending on the geographical origin, cultivation practices, and processing methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the simultaneous quantification of multiple lignans.

| Lignan | Concentration Range (mg/g of dried fruit) | Reference |